(1R,2R)-2-methoxycyclohexanamine;hydrochloride
CAS No.: 2375165-94-7
Cat. No.: VC7702593
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375165-94-7 |
---|---|
Molecular Formula | C7H16ClNO |
Molecular Weight | 165.66 |
IUPAC Name | (1R,2R)-2-methoxycyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1 |
Standard InChI Key | IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |
SMILES | COC1CCCCC1N.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
(1R,2R)-2-Methoxycyclohexanamine hydrochloride belongs to the class of bicyclic amines with a cyclohexane ring substituted at the 1- and 2-positions by an amine (-NH₂) and methoxy (-OCH₃) group, respectively. The stereochemical designation (1R,2R) indicates that both chiral centers adopt the R configuration, conferring distinct spatial orientation critical for molecular interactions. The hydrochloride salt form stabilizes the amine via protonation, improving crystallinity and aqueous solubility compared to the free base.
Key molecular data:
Property | Value |
---|---|
Molecular Formula | C₇H₁₆ClNO |
Molecular Weight | 165.66 g/mol |
IUPAC Name | (1R,2R)-2-methoxycyclohexan-1-amine hydrochloride |
SMILES | COC1CCCCC1N.Cl |
InChIKey | IFYWPFJJXZHMCZ-ZJLYAJKPSA-N |
The structural similarity to (1R,2S)-2-methylcyclohexanamine hydrochloride (CAS 79389-41-6) is notable, differing only in the substituent (methoxy vs. methyl) and stereochemistry .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in apolar solvents (e.g., diethyl ether). Storage under inert gas (N₂ or Ar) at 2–8°C is recommended to prevent degradation .
Spectroscopic Characterization
While explicit spectral data for (1R,2R)-2-methoxycyclohexanamine hydrochloride remains unpublished, analogous compounds provide benchmarks:
-
¹H NMR: Cyclohexyl protons resonate between δ 1.2–2.0 ppm, with methoxy singlet at δ ~3.3 ppm and amine protons as broad signals near δ 8.0 ppm .
-
IR: N-H stretches (~3300 cm⁻¹), C-O-C asymmetric stretches (~1250 cm⁻¹), and C-N vibrations (~1600 cm⁻¹) .
-
Mass Spectrometry: Expected molecular ion [M-Cl]⁺ at m/z 130.1 (C₇H₁₆NO⁺).
Synthesis and Manufacturing
Synthetic Routes
The synthesis of chiral cyclohexanamine derivatives typically involves:
-
Enantioselective Cyclization: Starting from cyclohexene oxide, catalytic asymmetric opening introduces the amine group.
-
Methoxy Introduction: Electrophilic substitution or nucleophilic displacement on pre-functionalized cyclohexane intermediates.
-
Salt Formation: Treatment with HCl gas in ethanol yields the hydrochloride .
A representative protocol adapted from (1R,2S)-2-methylcyclohexanamine synthesis :
-
React (1R,2R)-2-methoxycyclohexanamine (free base) with trimethylacetyl chloride in ethanol.
-
Precipitate the hydrochloride salt by adding HCl-saturated ether.
-
Purify via recrystallization (ethanol/ether), yielding a white solid.
Critical Parameters:
-
Stereochemical purity requires chiral catalysts (e.g., Jacobsen’s catalyst).
Biological and Pharmacological Relevance
Predicted ADME Properties
-
Permeability: Moderate blood-brain barrier penetration (PAMPA-BBB ~10 nm/sec), inferred from similar compounds .
-
Metabolism: Hepatic microsomal stability is enhanced by methoxy substitution compared to hydroxylated analogues (t₁/₂ >30 min) .
Comparative Analysis with Analogues
Property | (1R,2R)-2-Methoxycyclohexanamine HCl | (1R,2S)-2-Methylcyclohexanamine HCl |
---|---|---|
CAS Number | 2375165-94-7 | 79389-41-6 |
Substituent | Methoxy (-OCH₃) | Methyl (-CH₃) |
Molecular Weight | 165.66 g/mol | 149.66 g/mol |
Solubility in Water | Moderate | Low |
Biological Role | Mitofusin modulation (predicted) | Synthetic intermediate |
The methoxy derivative’s increased polarity enhances solubility, favoring pharmaceutical formulations, while the methyl analogue’s hydrophobicity suits organic synthesis .
Supplier | Quantity | Price |
---|---|---|
TRC | 10 mg | $45 |
AK Scientific | 250 mg | $262 |
Apolloscientific | 1 g | $792 |
Pricing for the methoxy variant is anticipated to follow similar trends, with bulk quantities exceeding $1,000/g .
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume